![molecular formula C16H13N3O3 B2469872 N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941928-65-0](/img/structure/B2469872.png)

N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

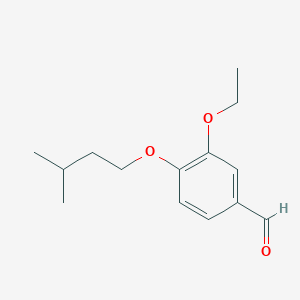

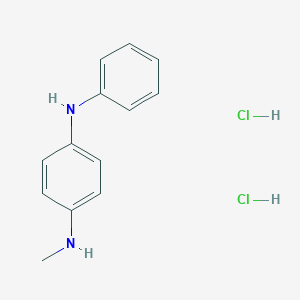

“N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle often found in bioactive compounds . It also has a furo[3,2-b]pyridine moiety, which is a fused ring system that is part of many biologically active compounds . The carbamoylphenyl group suggests the presence of an amide functional group, which is a key structural component in proteins and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring fused with a furan ring, and a phenyl ring attached via a carbamoyl group . Techniques like X-ray crystallography, NMR spectroscopy, and computational methods can be used to analyze the molecular structure .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine and furan rings, and the carbamoyl group . Pyridine is a basic aromatic heterocycle and can undergo electrophilic substitution reactions . The carbamoyl group could participate in various reactions involving the carbonyl group or the amide linkage .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group could enhance its solubility in polar solvents . The aromatic rings could contribute to its UV-Vis absorption properties .Scientific Research Applications

Antitubercular Activity

Research has highlighted the potential of certain N-substituted hydrazinecarboxamides and hydrazone derivatives, including compounds similar to N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, in the treatment of tuberculosis. These compounds demonstrated significant in vitro efficacy against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria, even those resistant to conventional drugs like isoniazid. This suggests their potential as new leads for anti-TB drug development (Asif, 2014).

Role in CNS Drug Development

Certain heterocyclic compounds, including those structurally related to this compound, have been identified for their potential in the development of drugs targeting the Central Nervous System (CNS). These compounds, featuring functional chemical groups and heteroatoms such as nitrogen, sulfur, and oxygen, are of significant interest due to their range of effects on CNS, from depression to convulsion. The research suggests these compounds as lead molecules for synthesizing new drugs with CNS activity (Saganuwan, 2017).

Synthesis of Heterocyclic Compounds

The compound and its related structures serve as key intermediates in the synthesis of various heterocyclic compounds, which are crucial for medicinal and pharmaceutical applications. Studies emphasize the use of hybrid catalysts for synthesizing structurally diverse heterocyclic compounds, highlighting the compound's role in facilitating the development of new medicinal leads and its importance in pharmaceutical chemistry (Parmar, Vala, & Patel, 2023).

Safety and Hazards

Mechanism of Action

Target of Action

For instance, pyridine derivatives have been shown to exhibit antimicrobial activity , and thienopyridine compounds have been associated with a variety of biological activities .

Mode of Action

It’s worth noting that the compound’s structure includes a pyridine ring, which is a common feature in many biologically active compounds . The interaction of the compound with its targets likely involves the formation of chemical bonds or intermolecular forces, leading to changes in the target’s function or structure.

Biochemical Pathways

Similar compounds have been found to inhibit tgfβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . This suggests that the compound may interact with biochemical pathways related to inflammation and fibrosis.

Result of Action

Similar compounds have been found to exhibit antimicrobial activity and to inhibit TGFβ1-induced fibrosis and inflammatory gene expression in kidney fibroblasts . These findings suggest that the compound may have potential therapeutic applications.

Biochemical Analysis

Biochemical Properties

It is known that pyridine carboxamide ligands, which share structural similarities with this compound, can complex with copper (II), suggesting potential interactions with metal ions .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-9-6-7-13-12(18-9)8-14(22-13)16(21)19-11-5-3-2-4-10(11)15(17)20/h2-8H,1H3,(H2,17,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWRDGENTQFFEGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methylsulfanyl]-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2469796.png)

![(1-ethyl-1H-pyrazol-3-yl)(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2469797.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2469799.png)

![Ethyl 4-[2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2469805.png)

![ethyl 2-(2-((4-(2,5-dimethylphenyl)-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2469806.png)

![N-(5-fluoro-2-methylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2469811.png)